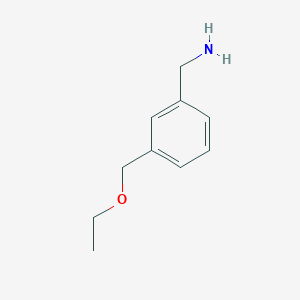

(3-(Ethoxymethyl)phenyl)methanamine

Description

(3-(Ethoxymethyl)phenyl)methanamine is a primary amine derivative featuring a phenyl ring substituted with an ethoxymethyl group (-CH₂-O-CH₂CH₃) at the meta position (C3). The compound’s synthetic versatility allows for modifications at the phenyl ring or amine group, enabling tailored physicochemical and pharmacological properties.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

[3-(ethoxymethyl)phenyl]methanamine |

InChI |

InChI=1S/C10H15NO/c1-2-12-8-10-5-3-4-9(6-10)7-11/h3-6H,2,7-8,11H2,1H3 |

InChI Key |

DATNMSZJTNSMAV-UHFFFAOYSA-N |

SMILES |

CCOCC1=CC=CC(=C1)CN |

Canonical SMILES |

CCOCC1=CC=CC(=C1)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3-(Ethoxymethyl)phenyl)methanamine with structurally related methanamine derivatives from the evidence, focusing on synthesis, biological activity, and physicochemical properties.

Table 1: Key Comparisons of Phenylmethanamine Derivatives

Structural and Functional Insights

Substituent Effects on Synthesis Efficiency :

- Pyrazolyl-substituted methanamines (e.g., 13au) achieve high yields (91%) due to stable intermediates and efficient coupling . In contrast, pyridinyl-imidazo derivatives (e.g., compound 19) require recrystallization, reducing yields to 20% .

- The trifluoromethyl group in (3-(trifluoromethyl)phenyl)methanamine enhances lipophilicity but complicates synthesis, requiring Pd-catalyzed cross-coupling (64% yield) .

Biological Activity :

- Enzyme Inhibition : Urea-linked (5-phenylfuran-2-yl)methanamine derivatives (e.g., compound 21) show potent SIRT2 inhibition (33% at 10 μM), outperforming thiourea or amide linkers .

- Antimicrobial Action : Pyridinyl-imidazo methanamines exhibit sub-micromolar antiplasmodial activity, attributed to π-stacking interactions with target enzymes .

- Kinase Modulation : Pyrazolylmethanamines (e.g., 13au) demonstrate selectivity for GPCR kinase 2, likely due to hydrogen bonding with the pyrazole nitrogen .

Physicochemical Properties :

- Lipophilicity : Trifluoromethyl groups increase clogP (e.g., compound 21: clogP 5.14), enhancing membrane permeability but risking metabolic instability .

- Solubility : Benzyloxy substituents (e.g., A19–A34) improve aqueous solubility, critical for oral bioavailability .

- Spectroscopic Features : ¹H NMR shifts (e.g., δ 3.81 for amine protons in compound 19) help confirm structural integrity during synthesis .

Critical Analysis of Substituent Impact

- Ethoxymethyl vs.

- Heterocyclic vs. Aromatic Substituents : Pyrazolyl and furanyl groups (e.g., 13au, 20) enhance target binding via heteroatom interactions, whereas simple phenyl rings rely on van der Waals forces .

- Linker Groups : Urea linkers in (5-phenylfuran-2-yl)methanamines improve SIRT2 inhibition over amides or sulfonamides, emphasizing the role of hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.